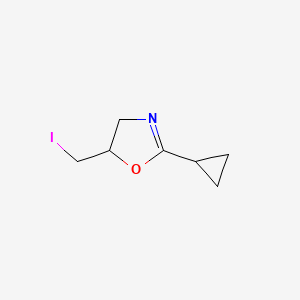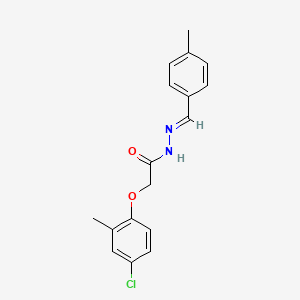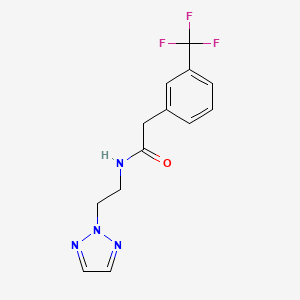![molecular formula C26H24N2O4S B2712785 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866725-40-8](/img/structure/B2712785.png)
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.
Scientific Research Applications
Synthesis and Characterization
Research on compounds with similar structural motifs to 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide often focuses on their synthesis and characterization. For example, studies on the synthesis of quinazolinone derivatives and their derivatives highlight methodologies for introducing diverse functional groups, which can significantly alter the biological and chemical properties of these molecules (Rajeswaran & Srinivasan, 1994). Such synthetic strategies are foundational for exploring the therapeutic and material applications of these compounds.
Potential Therapeutic Applications
Quinazolinone derivatives and related compounds have been explored for their potential therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory activities. For instance, novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity, suggesting the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016). The diverse biological activities of these compounds underscore their importance in drug discovery and development.
Nonlinear Optical Properties
Compounds structurally related to this compound have been investigated for their nonlinear optical properties, which are critical for applications in optical limiting and photonic devices. The study of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate compounds revealed potential for optical limiting applications, indicating the relevance of quinolinone derivatives in materials science (Ruanwas et al., 2010).
Catalytic Applications
The synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings, derived from quinoline derivatives, demonstrate their efficacy as catalysts in the transfer hydrogenation of acetophenone derivatives. This highlights the potential of quinoline and sulfonamide derivatives in catalysis, contributing to the development of more efficient and selective catalytic processes (Dayan et al., 2013).
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-19-12-13-23-22(15-19)26(30)24(33(31,32)21-10-5-4-6-11-21)16-28(23)17-25(29)27-20-9-7-8-18(2)14-20/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDZBAKKIWKLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2712702.png)

![N-[[4-[4-(Oxan-4-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712707.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2712708.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2712712.png)

![[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B2712716.png)

![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2712721.png)

![N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide](/img/structure/B2712724.png)